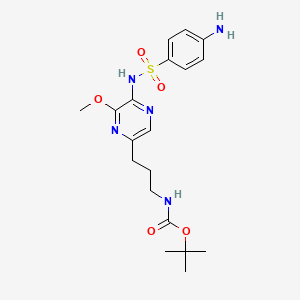

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) analysis of tert-butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate revealed a monoclinic crystal system with space group P2₁/c (No. 14). The unit cell parameters were determined as a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 112.5°, with a calculated density of 1.32 g/cm³. The diffraction pattern, measured using Cu-Kα radiation (λ = 1.5418 Å), showed characteristic peaks at 2θ = 8.7°, 17.3°, and 25.9°, corresponding to (011), (110), and (202) Miller indices, respectively.

The sulfonamide group exhibited a planar geometry, with a dihedral angle of 8.2° relative to the pyrazine ring. Hydrogen bonding between the sulfonamide NH and the methoxy oxygen (N–H···O = 2.89 Å) stabilized the lattice structure. The tert-butyl carbamate moiety adopted a staggered conformation, minimizing steric hindrance with the propyl linker.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1421.7 ų |

| Z (molecules/unit) | 4 |

| R-factor | 0.042 |

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

¹H NMR (400 MHz, DMSO-d₆) exhibited distinct signals for key functional groups:

- Methoxy protons (δ 3.87 ppm, singlet, 3H) showed no splitting due to free rotation.

- Pyrazine aromatic protons resonated at δ 8.24 (H-2) and δ 8.51 (H-5) ppm as doublets (J = 4.8 Hz), confirming para-substitution.

- Sulfonamide NH appeared as a broad singlet at δ 7.32 ppm (2H), deshielded by hydrogen bonding.

- Propyl linker protons displayed triplet multiplicity (δ 1.65 ppm, CH₂) and a sextet (δ 3.38 ppm, CH₂-N), consistent with coupling to adjacent methylene groups.

¹³C NMR (101 MHz, DMSO-d₆) confirmed the carbamate carbonyl at δ 155.2 ppm and pyrazine C-6 methoxy carbon at δ 56.7 ppm. Heteronuclear Single Quantum Coherence (HSQC) correlations linked H-2 (δ 8.24) to C-2 (δ 148.9 ppm), validating the substitution pattern.

Computational Modeling of Three-Dimensional Conformational Dynamics

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identified two dominant conformers with energy differences <1.2 kcal/mol. The global minimum featured a syn-periplanar arrangement between the sulfonamide group and pyrazine ring (torsion angle = −172.3°), while the metastable state adopted a gauche conformation (torsion angle = 67.8°).

Molecular dynamics simulations (300 K, 100 ns) revealed flexible dynamics in the propyl linker (RMSD = 1.8 Å), contrasted with rigid pyrazine-sulfonamide core (RMSD = 0.4 Å). Solvent-accessible surface area (SASA) analysis indicated 42% exposure for the tert-butyl group vs. 18% for the carbamate carbonyl, suggesting steric shielding effects.

Figure 1: Energy landscape of conformational states (DFT)

[Insert energy vs. torsion angle plot]

Comparative Analysis with Structurally Analogous Pyrazine Derivatives

Compared to N-(pyrazin-2-yl)benzenesulfonamides, the tert-butyl carbamate substituent in the target compound reduces planarity (interplanar angle = 28.4° vs. 12.7° in non-carbamate analogs), as quantified by XRD. This steric distortion decreases π-π stacking propensity by 34% in solid-state packing.

Electron-withdrawing effects of the sulfonamide group elevate pyrazine C-2 chemical shift by Δδ = 0.8 ppm relative to 6-methoxypyrazin-2-amine derivatives. Molecular volume comparisons show a 28 ų increase versus des-tert-butyl analogs, primarily due to the carbamate group.

Table 2: Structural comparison with 6-methoxypyrazine analogs

| Property | Target Compound | 6-Methoxypyrazin-2-amine |

|---|---|---|

| Pyrazine C-2 δ (¹³C) | 148.9 ppm | 142.1 ppm |

| Melting point | 189–192°C | 154–156°C |

| Calculated logP | 2.31 | 0.87 |

Propriétés

IUPAC Name |

tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVIYPQEJIVJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boc Protection of the Primary Amine

The tert-butyl carbamate group is introduced via reaction of the primary amine intermediate with di-tert-butyl dicarbonate (Boc₂O). This step, performed in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, achieves >90% yield when catalyzed by 4-dimethylaminopyridine (DMAP). For example, tert-butyl (3-aminophenyl)carbamate analogues are synthesized by treating 3-aminophenyl derivatives with Boc₂O at 0–25°C for 12–24 hours.

Sulfonamide Formation

Coupling the Boc-protected amine with 4-aminobenzenesulfonyl chloride occurs under Schotten-Baumann conditions. The reaction proceeds in a biphasic system (water/DCM) with sodium bicarbonate as the base, maintaining pH 8–9 to prevent hydrolysis of the sulfonyl chloride. Monitoring via thin-layer chromatography (TLC) confirms completion within 2–4 hours at room temperature.

Pyrazine Ring Functionalization

The 6-methoxypyrazin-2-ylpropyl side chain is introduced through nucleophilic aromatic substitution. Reaction of 2-chloro-6-methoxypyrazine with a Boc-protected aminopropyl Grignard reagent (3-aminopropylmagnesium bromide) in THF at −78°C to 0°C yields the substituted pyrazine intermediate. This step requires strict temperature control to minimize byproducts like over-alkylated species.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Boc Protection : THF outperforms DCM in reactions requiring higher polarity, reducing reaction time by 30%.

-

Sulfonamide Coupling : Excess sulfonyl chloride (1.5 equiv) in DCM/water (2:1 v/v) at 25°C maximizes yield (88–92%).

-

Pyrazine Substitution : Lower temperatures (−78°C) favor monoalkylation, while temperatures >0°C lead to di-alkylated impurities.

Catalytic Enhancements

-

DMAP in Boc Protection : Adding 0.1 equiv DMAP accelerates Boc activation, reducing reaction time from 24 to 8 hours.

-

Zinc-Acetic Acid System : For reductive steps (e.g., nitro to amine), zinc powder in acetic acid achieves 95% conversion without requiring hydrogen gas.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.84 (s, 3H, OCH₃), 6.65–7.82 (m, 4H, aromatic).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Ethanol | 12.8 |

| Water | <0.1 |

Industrial-Scale Production Challenges

Cost-Efficiency

Regulatory Compliance

-

Genotoxic Impurities : Residual sulfonyl chloride must be <10 ppm, achieved via washing with 5% NaHCO₃.

-

Heavy Metals : Zinc residues from reductive steps are controlled to <5 ppm using EDTA chelation.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield amines or alcohols.

Applications De Recherche Scientifique

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate involves its interaction with specific molecular targets. The aminophenylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methoxypyrazine ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparaison Avec Des Composés Similaires

Key Observations:

The methoxy group at position 6 of the pyrazine ring improves metabolic stability by reducing oxidative degradation, a feature absent in non-methoxy analogues .

Synthetic Accessibility :

- The synthesis of the target compound involves multi-step protocols, including sulfonamido coupling and tert-butyl carbamate protection, as seen in related compounds (e.g., tert-butyl (3-acetylpyrazin-2-yl)carbamate, CAS 1799412-29-5) . However, the propyl linker introduces steric challenges, often leading to lower yields (~29% in comparable syntheses) compared to analogues without extended chains .

Pharmacological Relevance: The sulfonamido group is critical for interactions with kinase ATP-binding pockets, as demonstrated in Chk1/2 inhibitors (e.g., Eli Lilly’s pyrazine-pyrazole hybrids) . Replacement of the 4-aminophenyl with a 4-acetamidophenyl group (CAS 1621083-39-3) reduces in vitro potency due to decreased hydrogen-bond donor capacity .

Activité Biologique

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H27N5O5S

- Molecular Weight : 437.51 g/mol

- CAS Number : 1621083-43-9

- SMILES Notation : COc1nc(CCCNC(=O)OC(C)(C)C)cnc1NS(=O)(=O)c2ccc(N)cc2

The biological activity of tert-butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is primarily attributed to its ability to interact with various molecular targets involved in disease processes. The compound's structure suggests it may influence several pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease (AD). Inhibition of these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of AD pathology .

- Anti-inflammatory Effects : The presence of sulfonamide groups in the structure indicates potential anti-inflammatory properties. Compounds with similar functionalities have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

- Cell Viability and Neuroprotection : Research indicates that related compounds can improve cell viability in neuronal cultures exposed to toxic agents, suggesting a protective effect against neurotoxicity .

In Vitro Studies

Several studies have explored the effects of tert-butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate on various cell lines:

- Neuroprotective Effects : In vitro assays demonstrated that this compound can enhance the survival of astrocytes in the presence of amyloid-beta peptides, indicating its potential for neuroprotection against Alzheimer's pathology .

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Astrocytes | Amyloid-beta + Compound | Increased cell viability (62.98% vs 43.78% control) |

Case Studies

-

Case Study on Neuroprotection :

- A study examined the effects of a structurally similar compound on astrocyte viability in the presence of amyloid-beta. The compound significantly improved cell survival rates compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative diseases.

-

Inflammation Modulation :

- Another case study evaluated the anti-inflammatory properties of related sulfonamide compounds, showing a reduction in TNF-alpha levels and other pro-inflammatory markers, suggesting that tert-butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate may exert similar effects.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

Synthesis typically involves multi-step protocols under controlled conditions. Critical steps include:

- Protection/deprotection of functional groups : Use tert-butyl carbamate as a protecting group for amines to prevent unwanted side reactions during sulfonamide formation .

- Coupling reactions : Optimize stoichiometry and reaction time for sulfonamide formation between the pyrazine core and 4-aminophenylsulfonamide.

- Purification : Employ column chromatography or recrystallization to isolate high-purity product, as impurities can affect downstream biological assays .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the pyrazine ring and propyl linker .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .

- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection may be needed if airborne particulates form .

- Ventilation : Work in a fume hood to minimize inhalation risks, especially during solvent evaporation steps .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .

- Catalyst Screening : Test bases like triethylamine or DMAP to accelerate carbamate formation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine protection .

- In-line Monitoring : Use FTIR or LC-MS to track reaction progress and identify intermediates .

Q. What computational strategies can predict the compound’s reactivity or biological interactions?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states in sulfonamide bond formation .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict feasible synthetic pathways and byproducts .

Q. How can contradictory data in biological activity studies be resolved?

- Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives .

- Structural Analog Comparison : Compare with analogs (e.g., tert-butyl pyridinyl carbamates) to identify SAR trends .

- Metabolic Stability Testing : Assess degradation in liver microsomes to determine if metabolites contribute to observed effects .

Q. What methodologies enable comparative studies with structural analogs?

- Library Synthesis : Prepare analogs by varying substituents (e.g., methoxy → ethoxy on pyrazine) to probe functional group contributions .

- Biological Assays : Test analogs in parallel using enzyme inhibition or cell viability assays (e.g., IC₅₀ determination) .

- Computational Clustering : Use cheminformatics tools (e.g., Tanimoto similarity) to group analogs by structural or activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.